2-Mesitylacetyl chloride

Übersicht

Beschreibung

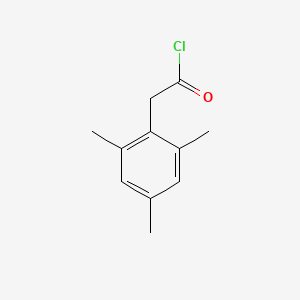

2-Mesitylacetyl chloride: is an organic compound with the molecular formula C11H13ClO . It is a derivative of mesitylene, characterized by the presence of an acetyl chloride functional group attached to the mesityl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Mesitylacetyl chloride can be synthesized through the reaction of mesitylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Mesitylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Mesitylacetic acid and hydrochloric acid.

Friedel-Crafts acylation: It can participate in Friedel-Crafts acylation reactions to introduce the mesitylacetyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Hydrolysis: Water or aqueous solutions.

Friedel-Crafts acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Nucleophilic substitution: Corresponding amides, esters, or thioesters.

Hydrolysis: 2-Mesitylacetic acid.

Friedel-Crafts acylation: Aromatic compounds with the mesitylacetyl group attached.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Drug Synthesis

One of the primary applications of 2-Mesitylacetyl chloride is in drug synthesis. It is used as a reagent for the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The compound's ability to introduce mesityl groups into target molecules enhances their pharmacological properties.

Case Study: Synthesis of Anticancer Agents

- Researchers have employed this compound in the synthesis of novel anticancer agents. By reacting it with specific amines, they have successfully developed compounds that exhibit significant cytotoxic activity against cancer cell lines.

| Compound | Target Activity | Methodology |

|---|---|---|

| Mesityl-substituted derivative | Anticancer | Nucleophilic substitution with amines |

| Novel heterocycles | Antimicrobial | Cyclization reactions involving this compound |

2.2 Agrochemical Formulations

The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and insecticides. Its derivatives have shown efficacy in controlling various pests while being less harmful to crops.

Case Study: Development of Herbicides

- A patent describes the use of this compound in creating herbicidal compositions that improve crop tolerance and reduce damage from unwanted plant species.

Mechanistic Insights

The reactivity of this compound can be attributed to its electrophilic nature, which allows it to react with nucleophiles such as alcohols and amines. This property is crucial for forming esters and amides, respectively.

Wirkmechanismus

The mechanism of action of 2-Mesitylacetyl chloride involves the reactivity of the acetyl chloride group The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles

Vergleich Mit ähnlichen Verbindungen

2,4,6-Trimethylbenzoyl chloride: Similar in structure but with a benzoyl chloride group instead of an acetyl chloride group.

2,4,6-Trimethylphenylacetyl chloride: Another derivative of mesitylene with different functional groups.

Uniqueness: 2-Mesitylacetyl chloride is unique due to the presence of the acetyl chloride group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other mesitylene derivatives.

Biologische Aktivität

2-Mesitylacetyl chloride (CHClO) is an organic compound that has gained attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its activity in biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a mesityl group (2,4,4-trimethylpentan-2-yl) attached to an acetyl chloride moiety. This structure suggests potential reactivity with various nucleophiles, which can lead to diverse biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 212.68 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 200 °C |

| Solubility | Soluble in organic solvents |

In Vitro Studies

Research has indicated that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may affect cell proliferation and survival. For instance, its interaction with serine proteases has been documented, suggesting a potential role in modulating inflammatory responses.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. In vitro tests revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity : A cytotoxicity assay conducted on cancer cell lines showed that this compound reduced cell viability in a dose-dependent manner. This suggests that it may have applications in cancer therapy, although further studies are needed to elucidate the underlying mechanisms.

Case Studies

Several case studies have highlighted the effects of exposure to this compound in occupational settings:

- Occupational Exposure Incident : A report detailed an incident where workers were exposed to chloroacetyl chloride, leading to severe health complications including neurological damage and respiratory failure. While this case primarily focused on chloroacetyl chloride, it underscores the potential hazards associated with chlorinated acyl compounds similar to this compound .

- Toxicological Assessment : A study assessing the safety profile of various acyl chlorides noted that compounds like this compound could pose risks if not handled properly, emphasizing the need for protective measures during synthesis and application .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound with modified functional groups. These derivatives were tested for enhanced enzyme inhibition and antimicrobial activity compared to the parent compound.

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interacts with specific protein targets within cells, leading to altered signaling pathways associated with inflammation and cancer progression.

Eigenschaften

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCYVLQDRHQRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285261 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-46-6 | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52629-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzeneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetyl chloride, 2,4,6-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.